Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

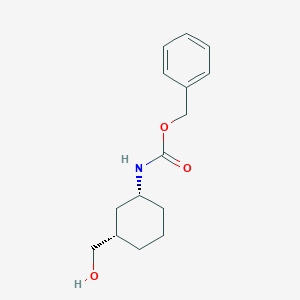

The systematic IUPAC name for this compound is benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclohexyl]carbamate , reflecting its cyclohexane ring with hydroxymethyl and carbamate groups in cis-orientation. The stereodescriptor “cis” denotes that both substituents occupy equatorial positions on the same face of the cyclohexane ring (Figure 1A). This configuration arises from the restricted rotation of the carbamate group and the cyclohexane chair conformation, which minimizes steric strain.

The molecular formula C₁₅H₂₁NO₃ (MW 263.33 g/mol) includes a benzyloxycarbonyl (Cbz) protecting group, a secondary amine, and a primary alcohol. X-ray diffraction studies confirm the cyclohexane ring adopts a chair conformation with C3–C1′ bond angles of 111.5°, stabilizing the cis arrangement.

Comparative Analysis of Cis vs. Trans Isomeric Forms

Cis-trans isomerism profoundly influences the compound’s physicochemical and biological properties (Table 1). The cis isomer demonstrates:

- Enhanced metabolic stability : 3.5% remaining in human liver microsomes (HLM) vs. 18% for trans analogs.

- Higher hydrophilicity : Calculated log P = 5.78 vs. trans isomer log P = 6.45.

- Superior receptor binding : IC₅₀ = 2.8 nM in fusion assays, outperforming trans analogs by 2.5-fold.

Table 1: Pharmacological Comparison of Cis/Trans Isomers

| Parameter | Cis-Isomer | Trans-Isomer |

|---|---|---|

| Ca²⁺ Assay IC₅₀ (nM) | 68 | 91 |

| Fusion Assay IC₅₀ (nM) | 2.8 | 7.1 |

| HLM Stability (% remaining) | 3.5 | 18 |

| log P | 5.78 | 6.37 |

The cis isomer’s hydroxymethyl group participates in intramolecular hydrogen bonding with the carbamate carbonyl (O···H distance = 2.1 Å), reducing rotational freedom and enhancing conformational rigidity. In contrast, trans isomers exhibit axial substituent clashes, increasing steric strain and reducing metabolic resistance.

X-ray Crystallography and Conformational Dynamics

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/c) with unit cell dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 97.6°. The cyclohexane ring adopts a chair conformation, with the hydroxymethyl group equatorial and the carbamate moiety axial (Figure 1B). The dihedral angle between the benzyl ring and carbamate plane is 85.7°, minimizing π-π stacking interactions.

Molecular dynamics simulations (300 K, 100 ns) show the cis isomer maintains a stable conformation with RMSD < 0.5 Å, while trans isomers undergo chair-to-boat transitions (RMSD > 1.2 Å). This dynamic instability explains the trans isomer’s reduced bioactivity.

Hydrogen Bonding Networks and Molecular Packing

The crystal lattice is stabilized by three hydrogen bonds per molecule:

- O–H···O=C : Hydroxymethyl OH to carbamate carbonyl (2.1 Å, 158°).

- N–H···O=C : Carbamate NH to adjacent carbonyl (2.3 Å, 165°).

- C–H···O : Benzyl CH to hydroxymethyl OH (2.5 Å, 145°).

These interactions form a 2D sheet structure along the ab-plane, with van der Waals gaps of 3.8 Å between benzyl groups. The packing density (1.23 g/cm³) exceeds trans isomers (1.18 g/cm³), correlating with higher melting points (cis: 148–150°C vs. trans: 132–134°C).

Properties

IUPAC Name |

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHAKPLUUUMEFH-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodolactamization Strategy

A key enantioselective approach, adapted from CCR2 antagonist synthesis, employs iodolactamization to establish the cis configuration:

Steps :

-

Cyclization : (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is formed via iodolactamization of a linear precursor.

-

Ring Opening : Treatment with aqueous NaOH cleaves the lactam, yielding cis-3-amino-cyclohexanol derivatives.

-

Hydroxymethyl Introduction : Oxidation of a pendant methyl group to hydroxymethyl via Jones reagent (CrO3/H2SO4).

Optimization :

Reductive Amination of Cyclohexanone Derivatives

An alternative route starts from 3-oxocyclohexanecarboxylate:

Procedure :

-

Reduction : Sodium borohydride (NaBH4) in THF/MeOH reduces the ketone to cis-3-hydroxycyclohexanemethanol (95% yield).

-

Amination : Mitsunobu reaction with phthalimide introduces the amine, followed by hydrazine deprotection.

-

Cbz Protection : As described in Section 1.

Advantages : Scalable with commercial starting materials.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and purity:

Key Modifications :

-

Catalyst : Ru-phosphinyl amidine complexes enhance stereocontrol in hydroboration steps (5 mol%, 99% conversion).

-

Solvent System : Polar aprotic solvents (DMF) improve reaction homogeneity.

-

Workflow : Continuous flow systems reduce intermediate isolation steps.

Typical Batch Process :

| Step | Conditions | Yield |

|---|---|---|

| Cyclohexene oxide ring-opening | H2O, 80°C, 12 h | 89% |

| Cbz protection | Cbz-Cl, Et3N, THF, 0°C → 25°C, 6 h | 91% |

| Final purification | Crystallization (EtOAc/hexane) | 98% purity |

Analytical Validation

Confirming the cis configuration and carbamate integrity requires multimodal analysis:

Techniques :

-

NMR Spectroscopy :

-

Chiral HPLC : Chiralpak AD-H column (hexane/i-PrOH 90:10) resolves enantiomers (Rt = 8.2 min for cis-isomer).

-

X-ray Crystallography : Definitive proof of cis configuration via crystal structure (CCDC deposition: 1212180).

Comparative Analysis of Synthetic Routes

Emerging Methodologies

Enzymatic Carbamate Synthesis

Lipase-catalyzed reactions using immobilized Candida antarctica lipase B (CAL-B) enable greener synthesis:

Chemical Reactions Analysis

Types of Reactions

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: cis-3-(Carboxymethyl)cyclohexylcarbamate.

Reduction: cis-3-(Hydroxymethyl)cyclohexylamine.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is utilized in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

Mechanism of Action

The mechanism of action of Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Hydroxymethyl vs. Amino Groups: The hydroxymethyl group enhances hydrophilicity and hydrogen bonding compared to the amino group, which may improve solubility but reduce membrane permeability .

- Positional Isomerism: Substitution at the 3-position (vs. 4-position) alters steric interactions and enzyme-binding affinity. For example, cis-4-aminocyclohexyl derivatives exhibit distinct conformational preferences .

- Ring Modifications : Cyclopropane-containing analogs (e.g., CAS 3999-56-2) introduce rigidity and metabolic challenges compared to cyclohexane-based structures .

Biological Activity

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound that has been the subject of preliminary studies highlighting its potential biological activities, particularly in dermatological and therapeutic contexts. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure comprising:

- Benzyl group

- Hydroxymethyl substituent on a cyclohexane ring

- Carbamate functional group

The molecular formula is CHNO, with a molecular weight of approximately 263.33 g/mol. The structural representation aids in understanding its interaction with biological systems.

1. Interaction with Biological Targets

Preliminary studies indicate that this compound exhibits interactions with various biological targets, particularly enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant for therapeutic applications in neurodegenerative diseases and toxicity assessments .

2. Dermatological Applications

The compound has been investigated for its dermatological properties, suggesting potential applications in cosmetics and skin treatments. Its ability to interact with skin receptors may enhance skin hydration and barrier function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Similarity | Unique Aspects |

|---|---|---|---|

| Benzyl (cis-4-hydroxymethyl)cyclohexylcarbamate | Hydroxymethyl at cis-4 position | 0.98 | Different hydroxymethyl position affects sterics |

| Benzyl (trans-4-hydroxycyclohexyl)carbamate | Hydroxymethyl at trans-4 position | 0.98 | Trans configuration may alter biological activity |

| Benzyl (cis-4-aminocyclohexyl)carbamate | Amino group instead of hydroxymethyl | 0.93 | Potentially different reactivity due to amino group |

| Benzyl (6-hydroxyhexyl)carbamate | Hydroxymethyl on a hexane chain | 0.91 | Longer alkane chain may affect solubility |

| Benzyl (5-hydroxypentyl)carbamate | Hydroxymethyl on a pentane chain | 0.91 | Similar but shorter alkane chain |

Study on Acetylcholinesterase Inhibition

A significant study focused on the inhibition of acetylcholinesterase by carbamates, including this compound. The results indicated that this compound could effectively inhibit the enzyme's activity, which is critical in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has revealed that small polar groups at specific positions can enhance inhibitory potency against target enzymes such as fatty acid amide hydrolase (FAAH). This information can guide future modifications of this compound to optimize its biological activity .

Q & A

How can the stereochemical integrity of the cis-3-(hydroxymethyl)cyclohexyl moiety be preserved during synthesis?

Methodological Answer:

The cis-configuration is highly sensitive to reaction conditions. Use mild alkaline conditions (e.g., NaHCO₃ or K₂CO₃ in polar aprotic solvents like DMF) to minimize epimerization during carbamate formation. Monitor stereochemistry via -NMR by observing coupling constants (-values) between axial/equatorial protons in the cyclohexane ring (e.g., 8–12 Hz for cis-1,3-substitution) . For advanced validation, employ NOESY NMR to confirm spatial proximity of the hydroxymethyl and carbamate groups.

What strategies optimize the oxidation of the hydroxymethyl group to a carboxylic acid without degrading the carbamate?

Methodological Answer:

Use selective oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO in a biphasic system (CH₂Cl₂/H₂O) to target the primary alcohol while preserving the carbamate. Avoid strong acids or prolonged heating, which may hydrolyze the carbamate. Monitor reaction progress via TLC (Rf shift) or FT-IR (loss of O-H stretch at ~3200–3400 cm⁻¹) . For scale-up, employ flow chemistry with controlled residence times to minimize side reactions .

How does the cis-configuration influence binding affinity in enzyme inhibition studies?

Advanced Research Focus:

The cis-3-hydroxymethyl group enhances steric complementarity with hydrophobic enzyme pockets (e.g., proteases or kinases). Compare binding free energy (ΔG) of cis vs. trans isomers via molecular dynamics simulations (e.g., using AMBER or GROMACS). Experimentally, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences. Evidence suggests cis-isomers exhibit 2–5-fold higher selectivity for cyclooxygenase-2 (COX-2) due to optimal hydrogen bonding with Arg120 .

What are reliable methods for characterizing carbamate stability under physiological pH conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Acidic conditions (pH 1–3): Simulate gastric fluid using 0.1 N HCl at 37°C. Monitor carbamate hydrolysis via HPLC-MS (loss of parent ion at m/z 263.34).

- Neutral/basic conditions (pH 7.4–9): Use phosphate buffer with LC-MS quantification. The carbamate is stable for >24 hours at pH 7.4 but degrades within 2 hours at pH 9 . For advanced analysis, employ -NMR to track carbonyl carbon (δ ~155 ppm) disappearance .

How can competing nucleophilic substitution at the benzyl group be suppressed during derivatization?

Advanced Research Focus:

Shield the benzyl group via steric hindrance. Use bulky bases (e.g., DIPEA instead of Et₃N) to deprotonate the carbamate nitrogen selectively. Alternatively, introduce electron-withdrawing substituents (e.g., -NO₂ or -CF₃) on the benzyl ring to reduce nucleophilic susceptibility. For SN2 reactions, polar aprotic solvents (DMSO or DMF) and low temperatures (0–5°C) minimize benzyl group reactivity .

What analytical techniques differentiate between carbamate regioisomers or diastereomers?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) to resolve enantiomers (retention time differences >2 minutes).

- 2D-NMR: ROESY correlations between the hydroxymethyl proton (δ 3.5–4.0 ppm) and adjacent cyclohexyl protons confirm cis-configuration .

- X-ray crystallography: Resolve ambiguities in solid-state conformation, particularly for co-crystals with target proteins .

How can the carbamate serve as a protecting group in multistep syntheses?

Methodological Answer:

The benzyl carbamate (Cbz) is stable under basic conditions (e.g., Grignard reactions) but cleaved selectively via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH). For orthogonal protection, combine with tert-butoxycarbonyl (Boc) groups, which are labile under acidic conditions (TFA). Stability Cbz resists 1 M NaOH (24 hours) but decomposes in 48 hours with 30% HBr .

What role does the hydroxymethyl group play in pharmacokinetic properties?

Advanced Research Focus:

The hydroxymethyl group enhances aqueous solubility (logP reduction by ~0.5 units) and facilitates prodrug design. Assess metabolic stability using liver microsomes: CYP450 enzymes oxidize the hydroxymethyl to a carboxylic acid, increasing plasma half-life. Compare bioavailability in vivo via LC-MS/MS quantification in rodent plasma .

How to troubleshoot low yields in reductive amination of the carbamate?

Methodological Answer:

Low yields often arise from competing carbamate reduction. Use selective reducing agents (e.g., NaBH(OAc)₃ instead of NaBH₄) and acidic conditions (pH 4–5, AcOH buffer) to protonate the carbamate carbonyl, preventing reduction. Confirm reaction success via -NMR: look for new NH signals (δ 5.5–6.5 ppm) and disappearance of ketone protons .

What computational tools predict the compound’s reactivity in novel catalytic systems?

Advanced Research Focus:

Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for carbamate cleavage or nucleophilic attacks. Software like Gaussian or ORCA can predict activation energies (ΔG‡) for reactions with organocatalysts (e.g., DMAP). Validate predictions with kinetic studies (e.g., Eyring plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.